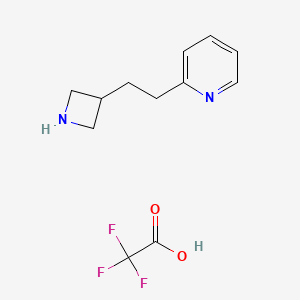
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C12H15F3N2O2. It is a derivative of pyridine and azetidine, and it is often used in research and development due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Azetidin-3-yl)ethylamine with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine and azetidine, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and activation of specific receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-3-yl acetate 2,2,2-trifluoroacetate: Similar in structure but with different functional groups.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but have different substituents
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is unique due to its combination of the azetidine and pyridine rings, along with the trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C12H15F3N2O2 |
|---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[2-(azetidin-3-yl)ethyl]pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2.C2HF3O2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;3-2(4,5)1(6)7/h1-3,6,9,11H,4-5,7-8H2;(H,6,7) |
InChI-Schlüssel |
MHAYUVLYDRKNEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CCC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
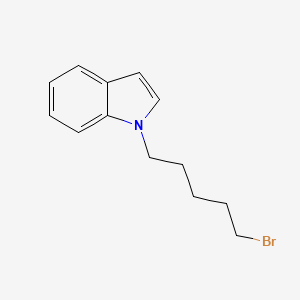
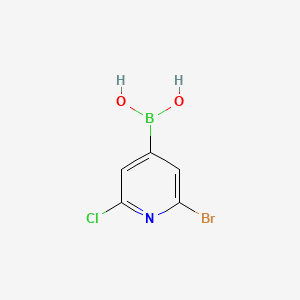

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
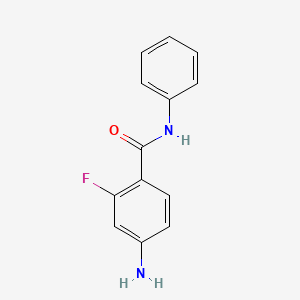
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)
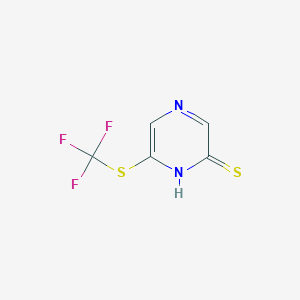

![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)


![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
